molecular formula C21H20NO3P B11096970 N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide

N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide

Cat. No.: B11096970
M. Wt: 365.4 g/mol
InChI Key: UJVCZILEESTRPU-UHFFFAOYSA-N
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Description

N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide is a chemical compound with a complex structure that includes a diphenylphosphoroso group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylphosphoroso chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, diphenylphosphine derivatives, and various substituted acetamides .

Scientific Research Applications

N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The diphenylphosphoroso group can interact with enzymes and proteins, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Diphenylphosphoroso)-4-methoxyphenyl]acetamide is unique due to the presence of the diphenylphosphoroso group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C21H20NO3P

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-diphenylphosphoryl-4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20NO3P/c1-16(23)22-17-13-14-20(25-2)21(15-17)26(24,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,22,23)

InChI Key

UJVCZILEESTRPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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